5-(5-Bromo-4,6-dichloropyrimidin-2-yl)cyclopenta-1,3-dienecarbaldehyde
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Overview
Description
5-(5-Bromo-4,6-dichloropyrimidin-2-yl)cyclopenta-1,3-dienecarbaldehyde is a chemical compound with the molecular formula C10H5BrCl2N2O. It is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
Preparation Methods
The synthesis of 5-(5-Bromo-4,6-dichloropyrimidin-2-yl)cyclopenta-1,3-dienecarbaldehyde typically involves the reaction of 5-bromo-4,6-dichloropyrimidine with cyclopenta-1,3-diene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product yield . Industrial production methods may involve bulk manufacturing processes with stringent quality control measures to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
5-(5-Bromo-4,6-dichloropyrimidin-2-yl)cyclopenta-1,3-dienecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(5-Bromo-4,6-dichloropyrimidin-2-yl)cyclopenta-1,3-dienecarbaldehyde has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-4,6-dichloropyrimidin-2-yl)cyclopenta-1,3-dienecarbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
5-(5-Bromo-4,6-dichloropyrimidin-2-yl)cyclopenta-1,3-dienecarbaldehyde can be compared with similar compounds such as:
5-Bromo-2,4-dichloropyrimidine: This compound shares a similar pyrimidine core but lacks the cyclopenta-1,3-dienecarbaldehyde moiety.
2,4-Dichloro-5-bromopyrimidine: Another related compound with similar halogen substitutions on the pyrimidine ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H5BrCl2N2O |
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Molecular Weight |
319.97 g/mol |
IUPAC Name |
5-(5-bromo-4,6-dichloropyrimidin-2-yl)cyclopenta-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C10H5BrCl2N2O/c11-7-8(12)14-10(15-9(7)13)6-3-1-2-5(6)4-16/h1-4,6H |
InChI Key |
RGSBOPYWQSEDFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C(=C1)C=O)C2=NC(=C(C(=N2)Cl)Br)Cl |
Origin of Product |
United States |
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